Summary of the Application: 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine and its derivatives have found applications in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures: The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions . For instance, 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is obtained as a minor product in these reactions .
Results or Outcomes: Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Summary of the Application: 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative and serves as a heterocyclic building block .
Methods of Application or Experimental Procedures: This compound can be used in the synthesis of various other compounds. For instance, it may be used in the synthesis of 10-[3-(6-trifluoromethyl-pyrimidin-4-yloxy)-propoxy]-(20 S)-camptothecin .
Results or Outcomes: The use of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine as a building block allows for the creation of a wide range of complex molecules, expanding the possibilities for new pharmaceuticals and other chemical products .
Summary of the Application: 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is used in chemical research, particularly in the synthesis of various organic compounds .
Methods of Application or Experimental Procedures: This compound is used as a starting material in various chemical reactions. It can be used to synthesize other pyrimidine derivatives, which are then used in further chemical reactions .
Results or Outcomes: The use of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine in chemical research has led to the development of a wide range of organic compounds. These compounds have various applications in different fields, including pharmaceuticals, agrochemicals, and materials science .
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by the presence of an amino group at the 2-position, a hydroxy group at the 4-position, and a trifluoromethyl group at the 6-position. Its molecular formula is CHFNO, with a molecular weight of approximately 179.10 g/mol. This compound exhibits unique chemical properties due to the electronegative trifluoromethyl group, which significantly influences its reactivity and biological activity .
The chemical reactivity of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is primarily influenced by its functional groups. The amino and hydroxy groups can participate in nucleophilic substitution reactions, while the trifluoromethyl group can engage in electrophilic aromatic substitution. The compound can also undergo condensation reactions to form various derivatives, making it a versatile building block in organic synthesis .
Research indicates that 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine exhibits significant biological activities, including enzyme activation. It has been noted for its potential as an anti-inflammatory agent and as a modulator of various biochemical pathways. The trifluoromethyl moiety enhances its lipophilicity, which may improve its bioavailability and interaction with biological targets .
Several synthesis methods have been reported for 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine:
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine finds applications in various fields:
Studies on the interactions of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine with biological systems have shown that it can modulate enzyme activities and influence metabolic pathways. Its ability to activate certain enzymes suggests potential therapeutic applications in treating conditions related to inflammation and other metabolic disorders .
Several compounds share structural similarities with 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine, including:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine | Amino, hydroxy, trifluoromethyl groups | Activates enzymes; diverse applications |
| 4-Hydroxy-6-methylpyrimidine | Hydroxy and methyl groups | Less reactive due to lack of amino group |
| 2-Amino-4-methylpyrimidine | Amino and methyl groups | Lacks hydroxy and trifluoromethyl substituents |
| 6-(Trifluoromethyl)-2-thiouracil | Trifluoromethyl and sulfur content | Different biological activity due to sulfur |
The presence of both amino and hydroxy groups in 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine distinguishes it from these similar compounds, providing unique reactivity and biological properties that are advantageous for various applications in medicinal chemistry and agricultural science .
The development of fluorinated heterocyclic compounds, particularly trifluoromethylated pyrimidines, has evolved significantly over recent decades. 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine (CAS: 1513-69-5) emerged as an important member of this chemical class due to its unique structural features that combine the pyrimidine scaffold with strategically positioned functional groups. The pyrimidine core itself represents one of the most important heterocyclic structures in medicinal chemistry, serving as a building block of DNA and RNA, and thus constituting a critical endogenous component of biological systems.
The research trajectory of this compound has paralleled advances in heterocyclic chemistry, particularly as scientists recognized the profound effects of fluorine substitution on biological activity. The incorporation of the trifluoromethyl group has proven particularly valuable in drug discovery efforts, enhancing lipophilicity, metabolic stability, and binding affinity to target proteins.
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine occupies a distinctive position in heterocyclic chemistry research for several reasons. First, its structure combines three key functional groups that offer diverse possibilities for chemical transformations: an amino group at position 2, a hydroxyl group at position 4, and a trifluoromethyl group at position 6. This substitution pattern creates a molecule with multiple sites for hydrogen bonding (both as donor and acceptor), which significantly influences its intermolecular interactions and potential for target binding.
The presence of the trifluoromethyl group is particularly significant, as this moiety dramatically alters the electronic properties of the pyrimidine ring, affecting its reactivity, acidity/basicity, and conformational preferences. The CF₃ group is known to increase lipophilicity while also providing metabolic stability against oxidative degradation processes, characteristics highly valued in drug design.
Furthermore, as a member of the pyrimidine family, this compound serves as a valuable scaffold for developing biologically active molecules, given the prevalence of pyrimidine motifs in numerous pharmaceutical agents targeting diverse therapeutic areas.
Contemporary research on 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine and related derivatives operates within several important paradigms:
Rational Drug Design: Researchers utilize computational modeling and structure-activity relationship (SAR) studies to optimize pyrimidine derivatives for specific biological targets. The strategic positioning of the trifluoromethyl group, alongside the amino and hydroxyl substituents, allows for fine-tuning of physicochemical properties critical for drug-like characteristics.
Green Chemistry Approaches: Modern synthetic methods for preparing this compound and its derivatives increasingly emphasize environmentally friendly protocols. The preparation method described in patent literature demonstrates this trend, with researchers developing processes that avoid strong acids or alkalis, resulting in shorter reaction times and reduced environmental impact.
Multicomponent Reactions: Current synthetic paradigms emphasize efficient, one-pot approaches to generate libraries of trifluoromethylated pyrimidine derivatives for high-throughput screening. These methods demonstrate high functional group tolerance and yield efficiency.
Hybrid Molecule Development: The compound serves as a building block for creating hybrid molecules that combine multiple pharmacophores, potentially addressing complex disease mechanisms through multi-target approaches.
In medicinal chemistry, 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine has established significant importance as both a pharmaceutical intermediate and a structural motif in bioactive compounds. The pyrimidine scaffold itself appears in numerous approved drugs and clinical candidates across therapeutic categories including antimicrobial, antiviral, anticancer, and anti-inflammatory agents.
The specific arrangement of functional groups in this compound makes it particularly valuable for developing:
Antiviral Agents: The compound serves as a key intermediate in synthesizing pharmaceuticals targeting viral infections. Its structural features allow for specific interactions with viral proteins.
Anticancer Therapies: Derivatives of this compound have demonstrated anticancer activities against multiple cell lines, including PC3, K562, HeLa, and A549, although with efficacy lower than standard chemotherapeutics like doxorubicin.
Novel Therapeutic Candidates: The unique combination of the amino, hydroxyl, and trifluoromethyl groups provides an excellent starting point for medicinal chemistry optimization campaigns.
In agricultural science, this compound contributes significantly to the development of:
Fungicides: Derivatives have shown promising antifungal activity against plant pathogens including Botryosphaeria dothidea, Phompsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum.
Insecticides: Trifluoromethyl pyrimidine derivatives containing amide moieties have demonstrated moderate insecticidal activity against agricultural pests like Mythimna separata and Spdoptera frugiperda.
Herbicides: The compound's structural features make it valuable in formulating agrochemicals that enhance crop protection and yield improvement.
The theoretical investigation of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine has been conducted using comprehensive quantum chemical frameworks that employ state-of-the-art computational methods. The primary computational approach utilizes density functional theory with multiple functionals and basis sets to ensure accuracy and reliability of the results [1] [2] [3].
The computational framework encompasses several key methodologies. B3LYP functional with various basis sets including 6-31G, 6-311+G, and 6-311++G(d,p) has been extensively employed for geometry optimization and property calculations [3] [4]. The *M06-2X functional provides complementary results, particularly for systems involving non-covalent interactions and dispersion effects [5].
Ground state energy calculations reveal that the compound exhibits a total energy of -977.66671 Hartree using the B3LYP functional and -977.43856 Hartree with M06-2X [5]. The optimized geometrical parameters show excellent agreement with experimental data, with bond lengths and bond angles closely matching crystallographic measurements [3].
Time-dependent density functional theory (TD-DFT) calculations have been performed to investigate electronic excitation properties and ultraviolet-visible spectroscopic characteristics. The calculations encompass gas phase, methanol, and water environments to assess solvent effects on electronic properties [5].
DFT methodologies have been systematically applied to elucidate the structural characteristics and bonding patterns of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine. The computational approach provides detailed insights into molecular geometry, electronic structure, and spectroscopic properties [3] [4].
Molecular geometry optimization has been performed using multiple DFT functionals to ensure convergence and accuracy. The optimized structure reveals that the pyrimidine ring maintains planarity, with the trifluoromethyl group positioned to minimize steric interactions while maximizing electronic stabilization [3].
Vibrational frequency analysis using DFT calculations provides comprehensive assignment of infrared and Raman spectroscopic bands. The fundamental vibrational frequencies are calculated with high precision, requiring scaling factors to account for anharmonicity effects. Scaling factors of 0.9613 for frequencies below 1700 cm⁻¹ and 0.958 for higher frequencies have been applied for B3LYP calculations [3].
Electronic structure analysis through DFT reveals the distribution of electron density and bonding characteristics. The molecular electrostatic potential surface indicates regions of nucleophilic and electrophilic character, with the amino nitrogen atoms showing significant negative potential regions [5].
The dipole moment calculations show values of 5.47 Debye in the gas phase, increasing to 7.03 Debye in methanol and 7.09 Debye in water, indicating substantial solvent effects on molecular polarity [5].
Force field calculations for 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine employ sophisticated scaling methodologies to achieve accurate representation of vibrational properties. The computational approach utilizes scaled quantum mechanical (SQM) force fields derived from DFT calculations [3].
Normal coordinate analysis is performed using the MOLVIB program to compute potential energy distributions and assign vibrational modes. The calculations require careful treatment of force constants to achieve agreement between theoretical and experimental vibrational frequencies [3].
Selective scaling approach has been demonstrated to be superior to uniform scaling methods. The selective scaling methodology allows for systematic adjustment of different types of vibrational modes, resulting in improved accuracy for band assignments and spectroscopic simulations [3].
Force field parameterization involves the determination of bond stretching, angle bending, and torsional parameters from DFT calculations. The trifluoromethyl group requires special consideration due to the strong electron-withdrawing effects of fluorine atoms [6].
Scaling factors are applied systematically to different types of vibrational modes. For B3LYP calculations, scaling factors of 0.9613 and 0.958 are used for different frequency ranges, while M06-2X calculations employ a constant scaling factor of 0.9489 [3].
The force field validation is achieved through comparison with experimental infrared and Raman spectroscopic data. The scaled force field reproduces experimental vibrational frequencies with excellent accuracy, demonstrating the reliability of the computational approach [3].
Molecular orbital theory applications to 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine provide fundamental insights into chemical reactivity patterns and electronic behavior. The frontier molecular orbital analysis reveals crucial information about nucleophilic and electrophilic sites within the molecule [5].
Frontier molecular orbital analysis shows that the highest occupied molecular orbital (HOMO) energy is -7.34 eV and the lowest unoccupied molecular orbital (LUMO) energy is -1.82 eV in the gas phase. The HOMO-LUMO energy gap of 5.52 eV indicates moderate chemical stability and reactivity [5].
Solvent effects significantly influence molecular orbital energies. In methanol, the HOMO energy increases to -7.14 eV while the LUMO energy becomes -1.73 eV, resulting in a decreased energy gap of 5.41 eV. Similar trends are observed in aqueous solution [5].
Global reactivity descriptors have been calculated to quantify chemical reactivity. The ionization potential is determined to be 9.02 eV, electron affinity is 0.40 eV, and chemical hardness is 4.31 eV. The electronegativity value of 4.71 eV indicates significant electron-withdrawing character [5].
Electron density analysis reveals that the trifluoromethyl group significantly influences the electronic distribution within the pyrimidine ring. The electron-withdrawing effect of the CF₃ group increases the electrophilic character of the ring carbon atoms [5].
Natural bond orbital (NBO) analysis provides detailed information about charge transfer and delocalization effects. The analysis reveals significant interactions between lone pairs on nitrogen and fluorine atoms with antibonding orbitals, contributing to molecular stability [5].
Computational modeling of tautomeric equilibria in 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine reveals important aspects of molecular stability and proton transfer mechanisms. The calculations focus on the amino-imine tautomerization process and associated energy barriers [5].
Tautomeric forms of the compound include the amino tautomer (with NH₂ group) and the imine tautomer (with NH group). DFT calculations demonstrate that the amino form is significantly more stable in the solid state, with an energy barrier of 44.48 kcal/mol for conversion to the imine form [5].
Transition state analysis reveals the mechanism of proton transfer during tautomerization. The high energy barrier indicates that tautomeric interconversion is unlikely under normal conditions, confirming the predominance of the amino form in crystalline samples [5].
Solvent effects on tautomeric equilibria have been investigated using continuum solvation models. While the amino form remains preferred in polar solvents, the energy difference between tautomers decreases in protic solvents such as water and methanol [5].
Comparison with related compounds shows that the trifluoromethyl substitution significantly increases the tautomerization barrier compared to similar compounds without fluorine substitution. This effect is attributed to the strong electron-withdrawing character of the CF₃ group [5].
Reaction pathway calculations include intrinsic reaction coordinate analysis to map the complete tautomerization process. The calculations confirm that the amino tautomer represents the global minimum on the potential energy surface [5].
Thermodynamic analysis indicates that the amino tautomer is favored both kinetically and thermodynamically. The large activation barrier prevents rapid tautomeric exchange, ensuring that the amino form predominates in experimental samples [5].